molecular formula C4H3F2N B12309522 2-(Difluoromethyl)prop-2-enenitrile

2-(Difluoromethyl)prop-2-enenitrile

Katalognummer: B12309522
Molekulargewicht: 103.07 g/mol
InChI-Schlüssel: OHJXKDBCONOHMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)prop-2-enenitrile is an organic compound with the molecular formula C₄H₃F₂N. It is characterized by the presence of a difluoromethyl group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 2-(Difluoromethyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the difluoromethylation of prop-2-enenitrile using difluoromethylating agents. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions under controlled environments to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

2-(Difluoromethyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)prop-2-enenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(Difluoromethyl)prop-2-enenitrile can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C4H3F2N

Molekulargewicht

103.07 g/mol

IUPAC-Name

2-(difluoromethyl)prop-2-enenitrile

InChI

InChI=1S/C4H3F2N/c1-3(2-7)4(5)6/h4H,1H2

InChI-Schlüssel

OHJXKDBCONOHMS-UHFFFAOYSA-N

Kanonische SMILES

C=C(C#N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.